6-Bromo-1H-indole-2-carboxamide is a compound that belongs to the indole family, characterized by the presence of a bromine atom at the 6-position and a carboxamide group at the 2-position. Its IUPAC name reflects its structure, which includes both these functional groups. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound is synthesized from 6-bromoindole, a well-known indole derivative, through reactions that introduce the carboxamide functionality. The synthesis of 6-bromoindole itself can be achieved through several methods, including bromination of indole derivatives and subsequent functionalization steps .
6-Bromo-1H-indole-2-carboxamide is classified as an indole derivative and can be categorized under heterocyclic compounds due to its nitrogen-containing ring structure. It is also considered a pharmaceutical intermediate due to its utility in synthesizing biologically active molecules.
The synthesis of 6-bromo-1H-indole-2-carboxamide typically involves several key steps:
A common synthetic route includes:
The molecular formula for 6-bromo-1H-indole-2-carboxamide is . The structure features:
6-Bromo-1H-indole-2-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The biological activity of 6-bromo-1H-indole-2-carboxamide is linked to its ability to interact with various biological targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially through binding interactions facilitated by its unique structural features.
In studies involving similar indole derivatives, it was observed that halogen substitutions (like bromine) can enhance binding affinity due to increased hydrophobic interactions and π–π stacking with aromatic residues in target proteins .
6-Bromo-1H-indole-2-carboxamide typically appears as a solid with varying melting points depending on purity and crystalline form. Its solubility characteristics allow it to dissolve in polar organic solvents.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature variations. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
6-Bromo-1H-indole-2-carboxamide serves as a valuable building block in medicinal chemistry for synthesizing various biologically active compounds. Its applications include:
Regioselective bromination at the C6 position of the indole scaffold is foundational for synthesizing 6-bromo-1H-indole-2-carboxamide precursors. The electron-rich indole nucleus requires controlled electrophilic substitution to avoid polybromination. N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves >85% regioselectivity for C6 bromination due to the inherent electronic bias of the indole ring [6]. For sterically hindered indoles, bromination using bromine in acetic acid with a catalytic amount of iron(III) bromide provides moderate yields (60–70%) but necessitates rigorous purification to remove dihalogenated byproducts [1] [6]. Direct bromination of 1H-indole-2-carboxylic acid ethyl ester followed by saponification is a scalable route to 6-bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3), a key intermediate [6].
Table 1: Bromination Methods for 6-Bromoindole Synthesis
Substrate | Reagent System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Indole-2-carboxylate | NBS/DMF | 0–5°C | >85% C6 | 78% |
1H-Indole | Br₂/AcOH/FeBr₃ (cat.) | 25°C | ~70% C6 | 65% |
3-Substituted Indoles | NBS/THF | −10°C | 75–80% C6 | 60% |
Carboxamide installation at C2 employs peptide coupling agents to activate 6-bromo-1H-indole-2-carboxylic acid. EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) in dichloromethane (DCM) efficiently couples primary and secondary amines, including adamantyl, rimantadine, and morpholine derivatives, yielding target carboxamides in 75–92% purity [6] [9]. For sterically demanding amines (e.g., 1-adamantylamine), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF at 50°C enhances coupling efficiency to >90% by reducing epimerization [8] [9]. Microwave-assisted coupling (100°C, 10 min) with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) accelerates reactions 5-fold while maintaining yields >85% [9].
Table 2: Coupling Agents for 2-Carboxamide Formation
Amine Type | Coupling Agent | Additive | Solvent | Yield Range |
---|---|---|---|---|
Aliphatic (e.g., methylamine) | EDC·HCl | HOBt | DCM | 75–85% |
Sterically hindered (e.g., 1-adamantylamine) | PyBOP | DIPEA | DMF | 85–92% |
Aromatic (e.g., aniline) | HATU | HOAt | ACN | 80–88% |
N1 functionalization enhances physicochemical properties and target engagement. Alkylation uses alkyl halides (e.g., methyl iodide, benzyl bromide) with potassium carbonate in DMF at 60°C, achieving >90% conversion for methyl groups but <70% for bulky substituents due to steric constraints [6] [8]. Acylation employs carboxylic acid chlorides (e.g., acetyl chloride) or anhydrides with 4-dimethylaminopyridine (DMAP) catalyst, yielding N1-acyl derivatives stable under physiological conditions [8]. For N-sulfonylation, sulfonyl chlorides react in pyridine to afford water-soluble analogs with improved bioavailability [8]. Notably, N1-alkylation in MmpL3 inhibitors (e.g., anti-tubercular compounds) enhances mycobacterial membrane penetration [9].
The C6-bromo moiety serves as a versatile handle for Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) introduce biaryl groups (75–90% yield), crucial for modifying steric and electronic profiles [6] [9]. Buchwald-Hartwig amination with secondary amines (e.g., piperidine) uses Pd₂(dba)₃/XPhos to install amino groups, enhancing solubility and target affinity [9]. For electron-deficient systems, Stille couplings with tributyl(vinyl)tin provide alkenyl derivatives (70% yield). Microwave irradiation (120°C, 15 min) optimizes these transformations, minimizing protodebromination [3] [9].
Table 3: N1-Modified Derivatives and Biological Activities
Compound | N1 Substituent | Biological Activity | Key Application |
---|---|---|---|
DNDI3276 | 4-Phenylsulfonamide | T. cruzi inhibition (pEC₅₀: 5.8) | Chagas disease research |
MNS2 | -(CH₂)Thiophene-2-carboxylate | CGL inhibition (IC₅₀: 600 nM) | Antibiotic potentiation |
8g (from [9]) | -CO-Rimantadine | MmpL3 inhibition (MIC: 0.32 μM) | Antitubercular agent |
One-pot sequences improve efficiency and reduce purification burdens. A telescoped route combines indole bromination, carboxylate ester hydrolysis, and amide coupling without intermediate isolation, achieving 65% overall yield from indole-2-carboxylate [1] [6]. For N1-alkylated analogs, sequential N1-alkylation (using K₂CO₃/DMF) followed by in-situ C2-carboxamide formation with EDC·HCl increases throughput by 40% compared to stepwise synthesis [6] [8]. Hemetsberger’s method constructs the 4-bromoindole core directly from substituted benzaldehydes and ethyl azidoacetate, yielding intermediates in 30–93% after thermal cyclization [7].
Key impurities include residual palladium (from cross-coupling), regioisomeric bromides, and hydrolyzed carboxamides. Silica gel chromatography removes polar byproducts but suffers from low recovery (<60%) for gram-scale batches [6]. Reverse-phase HPLC (C18 column, methanol/water gradient) resolves N-alkyl regioisomers in indazole analogs [3]. For metal removal, thiourea-functionalized resins reduce Pd to <10 ppm [1]. Recrystallization from ethanol/water mixtures (4:1) affords 6-bromo-1H-indole-2-carboxamide derivatives in >99% purity, critical for biological testing [6] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9